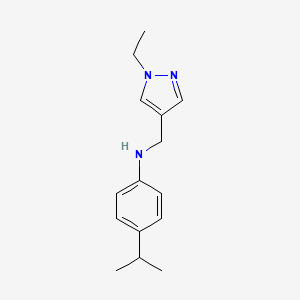

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline

Description

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline is a synthetic aromatic amine derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position and a methyl bridge connecting the pyrazole to a para-isopropylaniline moiety. This compound’s structure combines the electronic effects of the pyrazole heterocycle with the steric bulk of the isopropyl group, making it relevant in pharmacological and materials science research.

Properties

IUPAC Name |

N-[(1-ethylpyrazol-4-yl)methyl]-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-4-18-11-13(10-17-18)9-16-15-7-5-14(6-8-15)12(2)3/h5-8,10-12,16H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXDLUVQBMXOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly synthesized via cyclocondensation between hydrazines and 1,3-diketones. For N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline, this method involves reacting ethylhydrazine with a diketone precursor such as acetylacetone. The reaction proceeds under acidic or neutral conditions at elevated temperatures (80–120°C), yielding 1-ethyl-1H-pyrazole derivatives. Subsequent functionalization at the 4-position is required to introduce the methylamine group.

Functionalization of the Pyrazole Ring

Introduction of the Methylamine Group

The methylamine bridge at the pyrazole’s 4-position is critical for linking to the aniline moiety. Two pathways are prevalent:

Mannich Reaction

The Mannich reaction facilitates the introduction of aminomethyl groups. Reacting 1-ethyl-1H-pyrazole with formaldehyde and 4-isopropylaniline in the presence of a Lewis acid (e.g., ZnCl₂) yields the secondary amine directly. This one-pot method simplifies synthesis but requires careful control of stoichiometry to avoid over-alkylation.

Nucleophilic Substitution

A halogenated pyrazole intermediate (e.g., 4-(bromomethyl)-1-ethyl-1H-pyrazole) can undergo nucleophilic substitution with 4-isopropylaniline. This method, conducted in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as a base, achieves moderate yields (60–70%).

Coupling with 4-Isopropylaniline

Reductive Amination

Reductive amination between 1-ethyl-1H-pyrazole-4-carbaldehyde and 4-isopropylaniline offers a streamlined route. Using NaBH₃CN or H₂/Pd-C in methanol, the imine intermediate is reduced to the desired secondary amine. This method avoids harsh conditions but requires high-purity aldehyde precursors.

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling between 4-(bromomethyl)-1-ethyl-1H-pyrazole and 4-isopropylaniline is a robust alternative. Catalysts such as Pd₂(dba)₃ with Xantphos ligand enable coupling at 80–100°C in toluene, achieving yields up to 75%.

Optimization and Challenges

Catalytic Systems

Comparative studies highlight the efficacy of Pd(PPh₃)₄ in Suzuki-Miyaura couplings (50% yield) versus Pd(OAc)₂/XPhos in C–N couplings (77% yield). Microwave-assisted reactions reduce reaction times from hours to minutes while maintaining yields.

Chemical Reactions Analysis

Alkylation and Acylation

The secondary amine group undergoes alkylation and acylation under mild conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (K₂CO₃ or NaH) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form tertiary amines.

-

Acylation : Reacts with acetyl chloride or benzoyl chloride in dichloromethane (DCM) with triethylamine at 0–25°C to yield amides.

Electrophilic Aromatic Substitution

The para-isopropyl group on the aniline ring directs electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Isopropyl-3-nitroaniline derivative |

| Halogenation | Cl₂ or Br₂ with FeCl₃ catalyst | 4-Isopropyl-3-haloaniline derivative |

| Sulfonation | H₂SO₄, 100°C | Sulfonic acid derivative |

Pyrazole Ring Functionalization

-

Oxidation : Reacts with KMnO₄ in acidic or alkaline media to form pyrazole N-oxide derivatives.

-

Coordination Chemistry : Binds to transition metals (Zn²⁺, Co²⁺) via pyrazole nitrogen atoms, forming complexes used in catalysis .

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The pyrazolemethyl group participates in SNAr reactions with electron-deficient aryl halides under Pd catalysis .

-

Reductive Amination : The methylene bridge (-CH₂-) between pyrazole and aniline is synthesized via reductive amination of pyrazole aldehydes with 4-isopropylaniline .

Industrial and Pharmacological Relevance

Scientific Research Applications

Chemistry

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

This compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit certain enzymes involved in disease processes, contributing to its therapeutic effects.

Medicine

In medicinal chemistry, this compound has been explored as a drug candidate for various diseases. Its unique structural features may confer distinct pharmacological properties, making it suitable for further development as a pharmaceutical agent.

Industry

The compound is also utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its versatility makes it valuable in developing new dyes and other industrial applications.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. This finding indicates its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Studies

Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. These results suggest its utility in cancer therapy, warranting further investigation into its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine

- Molecular Formula : C₁₁H₂₁N₃O

- Molecular Weight : 211.30 g/mol

- Key Properties :

- Boiling point: 302.5 ± 22.0 °C

- LogP: 0.98 (moderate lipophilicity)

- Functional Groups: Isobutyl-pyrazole, methoxyethylamine

Comparison :

- Structural Differences : The title compound replaces the methoxyethylamine group with a para-isopropylaniline, introducing a larger aromatic system. This increases molecular weight (244 vs. 211 g/mol) and likely enhances lipophilicity (predicted LogP >1.5 vs. 0.98) due to the benzene ring.

- Electronic Effects : The aniline’s NH group (if unsubstituted) can participate in hydrogen bonding, but substitution with the pyrazole-methyl group reduces this capacity. In contrast, the methoxy group in the comparator is electron-donating, improving solubility in polar solvents .

1-Isopropyl-4-methyl-2-nitroaniline

Comparison :

- Reactivity: The nitro group in this compound makes it highly reactive (e.g., reducible to an amine), whereas the title compound’s pyrazole-aniline system is more stable under non-acidic conditions.

General Pyrazole Derivatives

Pyrazole-based compounds often exhibit:

- Thermal Stability : Pyrazole rings enhance thermal stability compared to pyrrole or imidazole derivatives.

- Biological Activity : The ethyl-pyrazole moiety in the title compound may confer kinase inhibition or antimicrobial properties, analogous to other pyrazole drugs (e.g., celecoxib).

Data Table: Comparative Properties of Analogous Compounds

Biological Activity

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a pyrazole ring with an isopropylaniline moiety, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is CHN with a molecular weight of approximately 229.32 g/mol. The compound's structure allows for various chemical interactions, making it a candidate for multiple biological applications.

| Property | Value |

|---|---|

| Chemical Formula | CHN |

| Molecular Weight | 229.32 g/mol |

| Structure | Pyrazole with isopropylaniline |

Synthesis

The synthesis of this compound typically involves the reaction between 1-ethyl-1H-pyrazole-4-carbaldehyde and 4-isopropylaniline. This reaction can be catalyzed under specific conditions to yield the desired compound through the formation of a Schiff base intermediate, which is subsequently reduced.

Biological Activities

Research indicates that compounds containing pyrazole rings exhibit various biological activities, including:

1. Antimicrobial Properties:

this compound has been investigated for its potential antimicrobial effects against various bacterial strains. In vitro studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity:

Preliminary studies have shown that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the specific pathways involved .

3. Enzyme Inhibition:

The compound may act as an inhibitor of specific enzymes associated with disease processes, potentially modulating their activity and offering therapeutic benefits .

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The binding affinity and specificity to these targets are crucial for its biological activity. For instance, pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory responses .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Studies

Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its utility in cancer therapy .

Applications

This compound holds promise in various fields:

Chemistry:

It serves as a building block for synthesizing more complex organic molecules.

Biology:

Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

Explored as a pharmaceutical intermediate for developing new drugs targeting specific diseases.

Industry:

Utilized in producing dyes and specialty chemicals due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-isopropylaniline with 1-ethyl-1H-pyrazole-4-carbaldehyde. A typical procedure involves dissolving the aldehyde and amine in dry THF, followed by the addition of NaBH₄ as a reducing agent. After 24 hours of stirring, the product is purified via recrystallization from methanol or ethyl acetate . Alternative routes may employ catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled hydrogen pressure (1–3 atm) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, analogous pyrazole derivatives (e.g., N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline) were characterized using SCXRD at 293 K, with refinement parameters R = 0.039 and wR = 0.108 . Additional characterization includes ¹H/¹³C NMR (to confirm substituent positions) and elemental analysis (C, H, N content within ±0.4% of theoretical values) .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., methanol, ethanol) is effective for removing unreacted starting materials. For impurities with similar polarity, column chromatography using silica gel (ethyl acetate/hexane, 1:3 v/v) may be employed. Purity validation via HPLC (C18 column, acetonitrile/water gradient) is critical, with retention time consistency (±0.1 min) indicating homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the introduction of the isopropyl group?

- Methodological Answer : The isopropyl group is typically introduced via N-alkylation using 2-bromopropane in DMF at 80–100°C. Optimization involves:

- Temperature control : Lower temperatures (≤80°C) reduce side reactions (e.g., over-alkylation).

- Base selection : K₂CO₃ (2.5 equiv) enhances nucleophilicity of the aniline nitrogen .

- Reaction time monitoring : TLC (hexane/ethyl acetate 4:1) at 2-hour intervals to track progress. Yield improvements (from ~60% to >85%) are achievable with these adjustments.

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or rotamers. For example:

- Dynamic NMR : Heating the sample to 60°C in DMSO-d₆ can coalesce split peaks caused by slow rotational isomerism.

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity, distinguishing between regioisomers .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error).

Q. How do steric effects from the ethyl-pyrazole and isopropyl-aniline groups influence crystallization behavior?

- Methodological Answer : Bulky substituents like isopropyl reduce crystal symmetry, leading to lower melting points (mp 120–130°C vs. 150–160°C for less hindered analogs). SCXRD data for similar compounds show distorted dihedral angles (e.g., 15–25° between pyrazole and aniline planes), impacting packing efficiency. Solvent selection for crystallization (e.g., DMF/water vs. methanol) also modulates crystal morphology .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in melting points or NMR shifts may arise from polymorphism or solvent inclusion. Thermo-gravimetric analysis (TGA) can identify solvated forms.

- Scale-Up Challenges : NaBH₄ reductions are exothermic; slow addition (<1 mmol/min) and ice baths prevent runaway reactions during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.